molecular formula C12H14BrN B13594150 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13594150
M. Wt: 252.15 g/mol
InChI Key: GKVXPUCPPORRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group at the 1st position of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H14BrN/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8/h3-4,7-8,12,14H,1-2,5-6H2

InChI Key

GKVXPUCPPORRNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=C(CCN2)C=C(C=C3)Br

Origin of Product

United States

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